molecular formula C20H22ClNO4 B10837975 2-[[(7S)-7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid

2-[[(7S)-7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid

Cat. No.: B10837975
M. Wt: 375.8 g/mol
InChI Key: PLYWAKPAFSZPAL-KKFHFHRHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR-58878 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of SR-58878 follows similar synthetic routes as laboratory-scale synthesis but is scaled up to meet commercial demands. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

SR-58878 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of SR-58878, each with distinct pharmacological profiles. These products are often studied to identify compounds with improved efficacy and safety profiles .

Scientific Research Applications

    Chemistry: Used as a tool compound to study β3-adrenergic receptor interactions and signaling pathways.

    Biology: Investigated for its effects on energy metabolism and intestinal motility.

    Medicine: Explored as a potential therapeutic agent for conditions like irritable bowel syndrome and obesity.

    Industry: Utilized in the development of new drugs targeting β3-adrenergic receptors.

Mechanism of Action

SR-58878 exerts its effects by binding to and activating β3-adrenergic receptors. This activation leads to a cascade of intracellular signaling events, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. These signaling events result in various physiological responses, such as increased energy expenditure and modulation of intestinal motility .

Properties

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

2-[[(7S)-7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid

InChI

InChI=1S/C20H22ClNO4/c21-16-3-1-2-14(8-16)19(23)11-22-17-6-4-13-5-7-18(10-15(13)9-17)26-12-20(24)25/h1-3,5,7-8,10,17,19,22-23H,4,6,9,11-12H2,(H,24,25)/t17-,19?/m0/s1

InChI Key

PLYWAKPAFSZPAL-KKFHFHRHSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1NCC(C3=CC(=CC=C3)Cl)O)C=C(C=C2)OCC(=O)O

Canonical SMILES

C1CC2=C(CC1NCC(C3=CC(=CC=C3)Cl)O)C=C(C=C2)OCC(=O)O

Origin of Product

United States

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